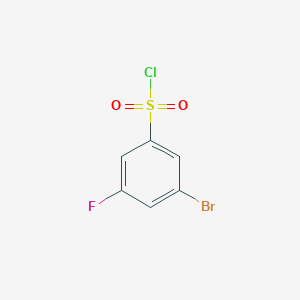

3-Bromo-5-fluorobenzene-1-sulfonyl chloride

Description

CAS Registry and IUPAC Nomenclature

3-Bromo-5-fluorobenzene-1-sulfonyl chloride is officially registered under Chemical Abstracts Service number 1214342-44-5, establishing its unique identity within the comprehensive chemical database system. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-5-fluorobenzenesulfonyl chloride, which precisely describes the substitution pattern on the benzene ring. This nomenclature follows established conventions where the sulfonyl chloride group takes priority as the principal functional group, with the ring carbons numbered sequentially to provide the lowest possible locants for the halogen substituents.

The compound is also recognized by several synonymous designations including 3-Bromo-5-fluorophenylsulfonyl chloride and Benzenesulfonyl chloride, 3-bromo-5-fluoro-, reflecting alternative nomenclature approaches used in various chemical databases. The systematic International Chemical Identifier representation is InChI=1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H, providing a standardized structural encoding. The corresponding International Chemical Identifier Key HZJBQCUMWMMHMK-UHFFFAOYSA-N serves as a unique fixed-length identifier derived from the full International Chemical Identifier string.

Molecular Formula and Constitutional Isomerism

The molecular formula C6H3BrClFO2S defines this compound, indicating a composition of six carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, one oxygen atom, and one sulfur atom with a total molecular weight of 273.51 grams per mole. The Simplified Molecular Input Line Entry System representation C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F provides a linear notation describing the connectivity pattern of atoms within the molecule.

Constitutional isomerism within compounds sharing the molecular formula C6H3BrClFO2S reveals the structural diversity possible through different substitution patterns on the benzene ring. Database analysis indicates at least ten distinct constitutional isomers exist with this molecular formula, each characterized by unique positioning of the bromine, fluorine, and sulfonyl chloride substituents. Notable constitutional isomers include 4-bromo-2-fluorobenzene-1-sulfonyl chloride (CAS: unlisted), 2-bromo-4-fluorobenzene-1-sulfonyl chloride (CAS: unlisted), and 5-bromo-2-fluorobenzene-1-sulfonyl chloride, each demonstrating different electronic and steric properties based on their substitution patterns.

The specific 3,5-disubstitution pattern in this compound creates a meta-relationship between the halogen substituents relative to the sulfonyl chloride group, influencing both the electronic distribution and potential reactivity sites within the molecule. This arrangement positions the electron-withdrawing fluorine and bromine atoms to exert complementary inductive effects, enhancing the electrophilicity of the sulfonyl chloride functionality through resonance and field effects.

| Constitutional Isomer | CAS Number | Substitution Pattern | Patent Count |

|---|---|---|---|

| This compound | 1214342-44-5 | 3-Br, 5-F, 1-SO2Cl | 81 |

| 4-bromo-2-fluorobenzene-1-sulfonyl chloride | 339370-40-0 | 4-Br, 2-F, 1-SO2Cl | 554 |

| 4-bromo-3-fluorobenzenesulfonyl chloride | (unlisted) | 4-Br, 3-F, 1-SO2Cl | 467 |

| 2-bromo-4-fluorobenzene-1-sulfonyl chloride | (unlisted) | 2-Br, 4-F, 1-SO2Cl | 189 |

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry traces its origins to the nineteenth century, when systematic investigations into sulfur-containing organic compounds began to establish fundamental principles that would later enable the synthesis of complex molecules like this compound. Early discoveries in organosulfur chemistry laid the groundwork for understanding the unique properties of sulfur in organic molecules, including its ability to exist in multiple oxidation states and form diverse functional groups. The emergence of sulfonyl chlorides as a distinct class of organosulfur compounds represented a significant advancement in synthetic methodology, providing access to highly reactive electrophilic reagents capable of forming stable sulfonamide and sulfonate ester linkages.

Benzenesulfonyl chloride, the parent compound from which halogenated derivatives like this compound are derived, was first prepared through chlorosulfonation of benzene using chlorosulfonic acid. This synthetic approach, developed in the early twentieth century, established the fundamental methodology for introducing sulfonyl chloride functionality onto aromatic systems. The reaction proceeds through the formation of benzenesulfonic acid as an intermediate, followed by chlorination to yield the corresponding sulfonyl chloride. Industrial implementations of this process led to the development of large-scale production methods, enabling widespread applications in pharmaceutical and chemical manufacturing.

Organosulfur compounds gained particular prominence due to their widespread occurrence in nature and essential biological functions. Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting the fundamental importance of sulfur in biological systems. The discovery of sulfur-containing antibiotics such as penicillin and sulfa drugs demonstrated the therapeutic potential of organosulfur chemistry, driving continued research into novel sulfur-containing pharmaceutical agents. These developments established organosulfur chemistry as a critical field within medicinal chemistry, with sulfonyl chlorides serving as key intermediates in drug discovery and development.

Chemical Significance of Halogen-Substituted Benzenesulfonyl Chlorides

Halogen-substituted benzenesulfonyl chlorides occupy a unique position in synthetic organic chemistry due to their dual functionality as both electrophilic sulfonyl chloride reagents and substrates for transition metal-catalyzed cross-coupling reactions. The presence of halogen substituents, particularly bromine and fluorine as found in this compound, introduces additional synthetic versatility through selective activation of different reactive sites. Bromine substituents serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the construction of complex aromatic frameworks through carbon-carbon bond formation. Simultaneously, the fluorine substituent provides electronic modulation through its strong electron-withdrawing properties, enhancing the electrophilicity of the sulfonyl chloride group and influencing regioselectivity in subsequent reactions.

The development of recyclable magnetic organosulfur reagents has demonstrated the practical utility of benzenesulfonyl chloride derivatives in sustainable synthetic methodologies. Ring-opening metathesis polymerization-derived magnetic benzenesulfonyl chloride systems have shown exceptional efficiency in methylation and alkylation reactions of carboxylic acids, achieving excellent yields while maintaining recyclability through magnetic separation. These systems incorporate benzenesulfonyl chloride functionality onto magnetic cobalt-carbon hybrid nanoparticles, enabling facile recovery and reuse of the reagent system. The high loading capacity of 2.10-2.18 millimoles per gram achieved in these systems demonstrates the potential for large-scale applications of organosulfur reagents in industrial synthesis.

Contemporary applications of halogen-substituted benzenesulfonyl chlorides extend beyond traditional sulfonamide synthesis to encompass advanced pharmaceutical intermediates and materials science applications. The compound serves as a crucial building block in the synthesis of kinase inhibitors, where the specific substitution pattern influences both potency and selectivity. The electrophilic nature of the sulfonyl chloride group enables modification of biomolecules through sulfonylation reactions, providing tools for protein engineering and chemical biology research. These applications highlight the continued relevance of organosulfur chemistry in addressing contemporary challenges in drug discovery and molecular design.

| Application Category | Specific Use | Key Advantage |

|---|---|---|

| Pharmaceutical Synthesis | Kinase inhibitor intermediates | Enhanced selectivity through halogen effects |

| Cross-coupling Chemistry | Palladium-catalyzed reactions | Bromine as excellent leaving group |

| Biomolecule Modification | Protein sulfonylation | High reactivity of sulfonyl chloride |

| Materials Science | Polymer functionalization | Dual electrophilic/nucleophilic sites |

Propriétés

IUPAC Name |

3-bromo-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJBQCUMWMMHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679549 | |

| Record name | 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-44-5 | |

| Record name | 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Conversion to Sulfonyl Chloride

- The isolated 3-bromo-5-fluorobenzenesulfonic acid is then reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

- The reaction typically proceeds at moderate temperatures (room temperature to reflux) to replace the sulfonic acid hydroxyl group with chlorine, forming the sulfonyl chloride.

- The reaction is usually monitored by gas chromatography or other analytical methods to confirm the formation of the sulfonyl chloride.

Representative Reaction Scheme

$$

\text{3-Bromo-5-fluorobenzene} \xrightarrow[\text{H}2\text{SO}4, \text{SOCl}2]{\text{Reflux}} \text{3-Bromo-5-fluorobenzenesulfonic acid} \xrightarrow[\text{SOCl}2]{\text{rt or reflux}} \text{this compound}

$$

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 3-Bromo-5-fluorobenzene + H₂SO₄ + SOCl₂ | Reflux (~100-140°C) | 2–3 hours | ~75-85 | Thionyl chloride enhances rate |

| Chlorination | 3-Bromo-5-fluorobenzenesulfonic acid + SOCl₂ | Room temp to reflux | 1–3 hours | ~80-90 | Purification by crystallization or distillation |

Research Findings and Notes

- The use of thionyl chloride is preferred due to its dual role in promoting sulfonation and facilitating chlorination, reducing the number of steps and improving overall efficiency.

- Reaction conditions such as temperature and molar ratios are critical to minimize by-products and maximize yield.

- The sulfonyl chloride product is sensitive to moisture and must be handled under dry conditions.

- Purification methods include crystallization from organic solvents or distillation under reduced pressure.

- Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to confirm purity and structure.

Comparative Analysis with Related Compounds

| Compound | Preparation Method | Key Reagents | Yield Range | Notes |

|---|---|---|---|---|

| This compound | Sulfonation + Chlorination | H₂SO₄, SOCl₂ or PCl₅ | 75-90% | Standard method for sulfonyl chlorides |

| 5-Bromo-1,2,3-trichlorobenzene | Multi-step involving sulfonamide intermediates | N-bromosuccinimide, NaNO₂, CuCl | ~80% | More complex, multiple steps, higher cost |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl acids.

Reduction: Reduction reactions can lead to the formation of the corresponding benzene derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-bromo-5-fluorobenzenesulfonic acid.

Reduction: Formation of 3-bromo-5-fluorobenzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of 3-bromo-5-fluorobenzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as a versatile building block for creating biologically active molecules. The sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities into drug candidates, which can enhance their pharmacological properties.

Case Study: Drug Development

In recent research, compounds derived from this compound have been investigated for their potential as anti-cancer agents. These derivatives have shown promising activity against various cancer cell lines, indicating their potential role in targeted cancer therapies .

Modification of Biomolecules

The compound is also utilized in biological research for modifying biomolecules such as proteins and peptides. By reacting with nucleophiles present in these biomolecules, it facilitates the study of protein functions and interactions.

Example: Protein Labeling

Researchers have employed this compound to label specific amino acids within proteins. This labeling aids in tracking protein interactions and dynamics in cellular environments, contributing to our understanding of biological processes .

Agrochemical Applications

In agrochemistry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify chemical structures allows for the development of new agrochemical products with improved efficacy and selectivity.

Research Insight: Herbicide Development

Recent studies have highlighted the synthesis of novel herbicides using this compound as a precursor. These herbicides demonstrate enhanced activity against specific weed species while minimizing environmental impact .

Material Science

The compound finds applications in material science, particularly in the development of specialty chemicals and polymers. Its reactivity allows it to be incorporated into various polymer matrices, imparting desirable properties such as thermal stability and chemical resistance.

Application Example: Polymer Synthesis

this compound has been used to synthesize fluorinated polymers that exhibit unique properties suitable for high-performance applications such as coatings and membranes .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical analyses. It can be used to derivatize compounds for improved detection sensitivity in chromatographic techniques.

Usage: Chromatographic Analysis

Analytical methods employing this compound have been developed for the quantification of specific analytes in complex mixtures, enhancing the accuracy and reliability of analytical results .

Mécanisme D'action

The mechanism by which 3-Bromo-5-fluorobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with nucleophiles to form new chemical bonds.

Comparaison Avec Des Composés Similaires

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride significantly enhances electrophilicity at the sulfur center compared to the baseline compound, making it more reactive toward nucleophiles . Halogens (Br, F, Cl): All halogens are EWGs, but their effects vary.

Electron-Donating Groups (EDGs):

- The methoxy (-OCH₃) group in 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride donates electron density via resonance, which may reduce the electrophilicity of the sulfonyl chloride group .

Activité Biologique

3-Bromo-5-fluorobenzene-1-sulfonyl chloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both bromine and fluorine atoms, contributes to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClF₁O₂S, with a molecular weight of approximately 239.52 g/mol. The sulfonyl chloride functional group enhances the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules.

- Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound may act as inhibitors of key enzymes involved in tumor progression, such as KIF18A, which plays a role in cell division.

- Antimicrobial Activity : Research indicates that sulfonyl chlorides can exhibit antibacterial properties. The presence of halogen substituents may enhance their efficacy against various bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- KIF18A Inhibition : A study demonstrated that related compounds could effectively inhibit KIF18A, leading to reduced tumor growth in xenograft models. The inhibition was measured using in vivo pharmacodynamic (PD) responses, showing significant efficacy at doses around 12.5 mg/kg.

- Antimicrobial Efficacy : In vitro assays have shown that sulfonamide derivatives exhibit varying degrees of antibacterial activity against common pathogens. For instance, compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against resistant strains .

Table 1: Biological Activity Summary

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 272.94 g/mol for C₆H₃BrClFO₂S) .

- IR spectroscopy : S-O stretching (~1370 cm⁻¹) and S-Cl bonds (~580 cm⁻¹) confirm sulfonyl chloride functionality .

How do electronic effects of bromo and fluoro substituents influence reactivity?

Q. Advanced

- Fluorine’s electronegativity enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) .

- Bromine’s steric bulk can hinder reactions at the meta position but acts as a good leaving group in cross-coupling reactions . Computational studies (DFT) are recommended to map charge distribution and predict reaction sites .

How to resolve contradictions in reported yields for similar sulfonyl chlorides?

Advanced

Discrepancies often stem from:

- Purity of starting materials : Trace moisture or impurities reduce halogenation efficiency .

- Scale effects : Lab-scale reactions (1–10 g) may not translate linearly to larger batches due to heat dissipation issues .

- Analytical methods : Yields calculated via GC vs. NMR can vary by 5–10% . Controlled replication studies and peer validation are essential .

What are its potential applications in drug discovery?

Q. Advanced

- Sulfonamide prodrugs : The sulfonyl chloride group reacts with amines to form sulfonamides, a common pharmacophore in antibiotics and protease inhibitors .

- Fluorine’s role : Enhances metabolic stability and bioavailability, as seen in analogues like 2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride .

- Targeted therapies : Used to develop covalent inhibitors by reacting with cysteine residues in enzymes .

What safety protocols are critical during handling?

Q. Basic

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles mandatory due to corrosive and lachrymatory properties .

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., SO₂) .

How to functionalize this compound for metal-catalyzed cross-coupling?

Q. Advanced

- Suzuki-Miyaura coupling : Replace bromide with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Buchwald-Hartwig amination : Introduce amines at the bromine site for diversification .

- Challenges : Fluorine’s electron-withdrawing effect can deactivate palladium catalysts; optimized ligand systems (e.g., XPhos) improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.